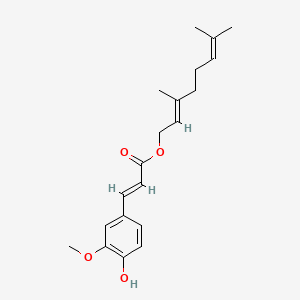

Geranyl ferulate

説明

Contextualization within Natural Products Chemistry and Phytochemistry

Natural products chemistry is dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Phytochemistry, a specialized branch of this field, focuses specifically on the vast and diverse array of chemicals produced by plants. Within this context, geranyl ferulate emerges as a fascinating example of the intricate chemical architectures that plants can construct. It is classified as a secondary metabolite, a compound not directly involved in the primary life-sustaining processes of a plant, but one that often plays a crucial role in its interaction with the environment. ingentaconnect.com

This compound is a naturally occurring compound that has been isolated from various plant sources, including Zingiber officinale (ginger). chemsrc.commedchemexpress.commedchemexpress.com Its biosynthesis involves the esterification of ferulic acid, a ubiquitous phenolic acid derived from the shikimate pathway, with geraniol, a monoterpene alcohol. mdpi.comcabidigitallibrary.org The study of such compounds is central to understanding plant biochemistry and discovering new molecules with potential therapeutic value.

Overview of Ester Conjugates of Terpenes and Phenolic Acids

This compound belongs to a larger class of phytochemicals known as ester conjugates of terpenes and phenolic acids. This group of compounds is characterized by the chemical linkage of a lipophilic terpene or terpenoid moiety to a hydrophilic phenolic acid. acs.org This conjugation can significantly alter the physicochemical properties of the parent molecules, influencing their solubility, stability, and bioavailability. mdpi.comresearchgate.net

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are major constituents of essential oils. nih.gov They are classified based on the number of isoprene units they contain, such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). nih.govdokumen.pub Phenolic acids, on the other hand, are aromatic compounds containing a phenolic ring and a carboxylic acid function. mdpi.com They are known for their potent antioxidant properties. nih.govmdpi.com

The esterification of these two distinct classes of molecules can lead to synergistic effects, where the resulting conjugate exhibits enhanced or novel biological activities compared to its individual components. mdpi.com For instance, the lipophilicity of the terpene can facilitate the transport of the phenolic acid across cell membranes, potentially increasing its efficacy. mdpi.com

Significance of this compound as a Research Subject

The growing interest in this compound stems from its diverse and promising biological activities. Research has demonstrated its potential in several areas, making it a significant subject for further investigation.

One of the most well-documented properties of this compound is its anti-inflammatory activity . Studies have shown that it can inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. chemsrc.commedchemexpress.commedchemexpress.commedchemexpress.com This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov

Furthermore, this compound exhibits significant antioxidant properties . mdpi.comresearchgate.net Both its ferulic acid and geraniol components contribute to this activity, which involves scavenging free radicals and protecting cells from oxidative damage. mdpi.comnih.gov This antioxidant capacity is a key factor in its potential neuroprotective effects.

Recent research has highlighted the neuroprotective potential of this compound. mdpi.comresearchgate.net Studies have shown its ability to protect neuronal cells from oxidative stress-induced injury. mdpi.comnih.gov This has led to investigations into its potential as a therapeutic agent for neurodegenerative diseases. mdpi.com

The compound has also been explored for its role as a cancer chemopreventive agent , particularly in the context of colon cancer. ingentaconnect.comnih.gov

The synthesis of this compound, both through traditional chemical methods and more environmentally friendly biocatalytic approaches, is an active area of research. mdpi.com Enzymatic synthesis, in particular, offers a promising route for producing this compound with high yield and purity. mdpi.comresearchgate.net

The table below summarizes some of the key research findings on this compound:

| Biological Activity | Research Finding | References |

| Anti-inflammatory | Inhibits nitric oxide (NO) production. | chemsrc.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Antioxidant | Scavenges free radicals and protects against oxidative stress. | mdpi.comresearchgate.net |

| Neuroprotective | Protects neuronal cells from H₂O₂-induced cytotoxicity. | mdpi.comnih.gov |

| Cancer Chemoprevention | Investigated for its potential to inhibit colon carcinogenesis. | ingentaconnect.comnih.gov |

特性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Isolation of Geranyl Ferulate

Botanical Sources and Distribution in Plant Species

The distribution of geranyl ferulate is not ubiquitous, with specific plant families and species being recognized as primary sources.

This compound has been identified as a metabolite in Fagara rhetza (synonymous with Zanthoxylum rhetsa). Specifically, O-geranylconiferyl alcohol, a related compound, is noted as a metabolite of this species. researchgate.netresearchgate.net The formal synthesis of O-geranylconiferyl alcohol has been described, providing a chemical pathway to this and related compounds like this compound. researchgate.net This indicates that the geranyl moiety is a component of the metabolic pathways within this plant genus.

The genus Acronychia, belonging to the Rutaceae family, is another botanical source where this compound and its derivatives have been found. researchgate.netwikipedia.orgnih.gov Phytochemical investigations of various Acronychia species have revealed the presence of 4'-geranyloxyferulic acid. researchgate.net For instance, a study on the bark of A. baueri reported the isolation of methyl p-geranyloxyferulate. researchgate.net Furthermore, compounds such as geranyl coumarate methyl ether have been identified in the genus for the first time, expanding the known distribution of geranylated compounds within the plant kingdom. researchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Family | Compound Identified | Reference |

|---|---|---|---|

| Zingiber officinale | Zingiberaceae | (E)- and (Z)-Geranylferulic acid | researchgate.net |

| Fagara rhetza | Rutaceae | O-Geranylconiferyl alcohol (related metabolite) | researchgate.net |

| Acronychia baueri | Rutaceae | Methyl p-geranyloxyferulate | researchgate.net |

Identification in Fagara rhetza Metabolites

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from its natural sources involves a series of extraction and purification techniques designed to separate it from a complex mixture of other phytochemicals. researchgate.net

The initial step typically involves extraction from the plant material. Common methods include solvent extraction using ethanol or other organic solvents. For instance, an ethanol extract of Zingiber officinale was the starting point for the isolation of this compound. researchgate.netbmrat.org Other techniques such as Soxhlet extraction, maceration, and ultrasonic-assisted extraction are also employed to obtain crude extracts from plant materials like ginger. bmrat.orgiraj.in Supercritical fluid extraction (SFE) with carbon dioxide is another advanced and green technique used for extracting compounds from ginger, which can offer high selectivity. google.comchemmethod.com

Following extraction, the crude extract undergoes a purification process. This often involves repeated chromatographic techniques. nih.gov Column chromatography is a standard method used to fractionate the extract and isolate compounds based on their polarity and other physicochemical properties. The fractions are monitored, often guided by bioassays or analytical techniques like High-Performance Liquid Chromatography (HPLC), to track the compound of interest. iraj.inansfoundation.org The final identification and structural elucidation of the purified this compound are confirmed using spectroscopic methods such as NMR and MS. researchgate.net

Table 2: Common Extraction and Purification Techniques for Phytochemicals

| Technique | Principle | Application in Natural Product Isolation | Reference |

|---|---|---|---|

| Solvent Extraction | Utilizes solvents of varying polarities to dissolve and extract target compounds from the plant matrix. | Widely used for initial extraction of compounds like this compound from ginger. researchgate.netiipseries.org | bmrat.org |

| Soxhlet Extraction | A continuous solvent extraction method that allows for efficient extraction with a smaller amount of solvent. | Effective for extracting a broad range of compounds from dried plant materials. iraj.inansfoundation.org | bmrat.org |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. | A green extraction technique that can reduce extraction time and solvent consumption. iraj.ininnovareacademics.in | chemmethod.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and a clean extract. | Used for the selective extraction of various phytochemicals, including those from ginger. google.comnih.gov | chemmethod.com |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase as they are passed through a column with a mobile phase. | A fundamental purification step to isolate specific compounds from a crude extract. nih.gov | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. | Used for analysis and purification of compounds like ferulic acid and its derivatives. iraj.inansfoundation.org | ansfoundation.org |

Chemical Synthesis Approaches

The chemical synthesis of this compound typically involves multi-step pathways, often starting from readily available precursors and culminating in an esterification reaction.

Multi-step Total Synthesis Pathways

A common and convenient method for synthesizing derivatives of ferulic acid, including this compound, begins with vanillin. researchgate.netresearchgate.net Vanillin is a widely available and relatively inexpensive starting material. wikipedia.org A two-step stereoselective synthesis has been described where vanillin is first reacted with geranyl bromide to form the corresponding alkyl ether. researchgate.netresearchgate.net This intermediate is then subjected to a Wittig reaction with a phosphorane under microwave irradiation to yield (E)-methyl O-geranylferulate with high efficiency. researchgate.netresearchgate.net

An alternative route involves first converting vanillin to (E)-methyl ferulate via a Wittig reaction. researchgate.net This is then followed by a reaction with geranyl bromide to produce the final product, (E)-methyl O-geranylferulate. researchgate.net Another total synthesis approach for a related compound, sesquilignan threo-(±)-3,4-divanillyltetrahydrofuran ferulate, also utilizes vanillin as the starting material, employing two Stobbe reactions to construct the lignan skeleton. sioc-journal.cn

Synthesis from Precursors (e.g., Vanillin)

Evaluation of Synthetic Route Efficiency and Yield

The efficiency of chemical synthesis routes for this compound and related compounds varies significantly depending on the chosen pathway and reaction conditions. The microwave-assisted Wittig reaction from vanillin-derived ethers has been reported to produce high yields of (E)-methyl O-alkylferulates. researchgate.netresearchgate.net In contrast, the direct esterification catalyzed by Gd(TfO)₃ resulted in a low yield of 10% for this compound. mdpi.com For comparison, the synthesis of ethyl ferulate from γ-oryzanol via acid-catalyzed transethylation achieved a maximum yield of 87.11% under optimized conditions. nih.gov Similarly, the enzymatic synthesis of steryl ferulates showed yields of 35% for direct esterification and 55% for transesterification. researchgate.net These examples underscore the importance of optimizing reaction parameters to achieve efficient and economically viable synthetic processes.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods, particularly those employing lipases, present a "green" and highly selective alternative to traditional chemical synthesis for producing this compound. researchgate.netmdpi.com

Lipase-Catalyzed Esterification of Geraniol and Ferulic Acid

The biocatalytic esterification of ferulic acid and geraniol to form this compound is a well-documented process. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net Lipases are the most commonly used enzymes for this transformation due to their ability to function in low-water environments and their high stereo- and regioselectivity. mdpi.com

Several commercially available lipases have been screened for this reaction, with Novozym 435, an immobilized lipase B from Candida antarctica (CaLB), often demonstrating the highest activity. mdpi.commdpi.comresearchgate.net The reaction can be performed under solvent-free conditions, where geraniol itself can act as the solvent, or in the presence of an organic solvent. mdpi.commdpi.com The use of diphenyl ether (DPE) as a solvent has been shown to significantly increase the conversion rates compared to solvent-free systems. mdpi.com In one study, using DPE as the solvent with Lipo-435 as the biocatalyst resulted in a nearly quantitative yield of this compound. mdpi.com Under solvent-free conditions, the same enzyme achieved a maximum yield of 58%. mdpi.com

The efficiency of lipase-catalyzed esterification is influenced by various factors, including the type of solvent, temperature, and the specific lipase used. mdpi.commdpi.comresearchgate.net For instance, the synthesis of geranyl acetate, a related ester, was optimized using lipase from Pseudomonas fluorescens, achieving a 99% yield in 3 hours. jst.go.jp The choice of acyl donor in transesterification reactions also plays a crucial role; vinyl ferulate has been shown to result in higher reaction rates and yields compared to ethyl ferulate. researchgate.net

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Precursors/Reactants | Catalyst/Reagent | Solvent | Yield | Reference(s) |

|---|---|---|---|---|---|

| Chemical Synthesis | |||||

| Multi-step from Vanillin | Vanillin, Geranyl bromide, Phosphorane | - | Dichloromethane | High | researchgate.netresearchgate.net |

| Esterification | Geraniol, Ferulic acid | Gd(TfO)₃, PPh₃, Imidazole | - | 10% | mdpi.com |

| Enzymatic Synthesis | |||||

| Lipase-Catalyzed Esterification | Geraniol, Ferulic acid | Lipo-435 (immobilized CaLB) | Diphenyl Ether (DPE) | Nearly Quantitative | mdpi.com |

| Lipase-Catalyzed Esterification | Geraniol, Ferulic acid | Lipo-435 (immobilized CaLB) | Solvent-free | 58% | mdpi.com |

| Lipase-Catalyzed Esterification | Ferulic acid, Geraniol | - | Ionic Liquid ([bmim]PF₆) | 36% | mdpi.com |

Optimization of Biocatalytic Reaction Parameters

Influence of Enzyme Type and Loading

The choice of lipase and its concentration in the reaction mixture are critical determinants of the efficiency of this compound synthesis. Different lipases exhibit varying catalytic activities and stabilities under specific reaction conditions.

Several commercially available lipases have been screened for their efficacy in catalyzing the esterification of geraniol and ferulic acid. Notably, immobilized lipases are often preferred due to their enhanced stability and ease of separation from the reaction mixture, allowing for reuse. Among the tested enzymes, lipase B from Candida antarctica (CaLB), often immobilized and known commercially as Novozym 435, and lipase from Rhizomucor miehei (Lipo-RM) have shown significant catalytic activity. In a comparative study, Novozym 435 (Lipo-435) demonstrated superior performance, achieving a conversion of 93% in 48 hours under optimized conditions. mdpi.com In contrast, Lipo-RM reached a maximum conversion of 70% after 120 hours. mdpi.com Other lipases, such as those from Pseudomonas fluorescens, have also been identified as effective catalysts in the synthesis of similar esters like geranyl acetate. jst.go.jpjst.go.jp

Table 1: Comparison of Different Lipases in the Synthesis of this compound and Related Esters

| Enzyme Source | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Ferulic acid and Geraniol | This compound | Achieved 93% conversion in 48 hours in diphenyl ether. | mdpi.com |

| Rhizomucor miehei lipase (Lipo-RM) | Ferulic acid and Geraniol | This compound | Reached 70% conversion after 120 hours in diphenyl ether. | mdpi.com |

| Pseudomonas fluorescens lipase | Geraniol and Vinyl acetate | Geranyl acetate | Showed high catalytic activity, reaching 96% conversion in 3 hours. | jst.go.jpjst.go.jp |

Effect of Reaction Media (Solvent-Free Systems vs. Organic Solvents)

The reaction medium significantly impacts the enzymatic synthesis of this compound by influencing substrate solubility, mass transfer, and the conformation and activity of the lipase. Both solvent-free systems and organic solvents have been explored to determine the optimal environment for this biocatalytic reaction.

Organic solvents can play a crucial role in dissolving substrates, particularly ferulic acid which has limited solubility in geraniol. The properties of the solvent, often described by the partition coefficient (Log P), can affect enzyme activity. mdpi.com Hydrophobic solvents with a high Log P are generally preferred as they tend to maintain the essential water layer around the enzyme, preserving its active conformation. In the synthesis of this compound, the use of diphenyl ether (DPE, Log P = 4.21) as a solvent resulted in significantly higher conversions compared to a solvent-free system. mdpi.com With Novozym 435, the conversion increased by 41% in DPE, reaching 99% after 120 hours. mdpi.com Similarly, for the synthesis of geranyl acetate, n-hexane (logP=3.5) was found to be an effective solvent. jst.go.jp

Solvent-free systems, where one of the substrates acts as the solvent, are an attractive option from a green chemistry perspective as they eliminate the need for organic solvents, reducing cost and environmental impact. capes.gov.br However, in the case of this compound synthesis, the reaction in a solvent-free system showed a lower conversion rate compared to reactions in DPE. mdpi.com For instance, with Novozym 435, the solvent-free system reached a maximum conversion of 58% after 120 hours. mdpi.com This is attributed to potential mass transfer limitations and possible substrate/product inhibition.

Table 2: Effect of Reaction Media on this compound Synthesis

| Reaction Medium | Enzyme | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|

| Diphenyl Ether (DPE) | Novozym 435 | 99 | 120 | mdpi.com |

| Solvent-Free | Novozym 435 | 58 | 120 | mdpi.com |

| Diphenyl Ether (DPE) | Lipo-RM | 70 | 120 | mdpi.com |

Optimization of Temperature and Reaction Time

Temperature is a critical parameter that influences the rate of enzymatic reactions. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. Beyond this temperature, the enzyme can undergo thermal denaturation, leading to a loss of activity. frontiersin.orgcapes.gov.br For the synthesis of geranyl butyrate using esterase from Mucor miehei, the enzyme was found to be irreversibly deactivated at 60°C. capes.gov.br In another study on geranyl butyrate synthesis with black cumin seedling lipase, the optimal temperature was found to be 37°C, with the reaction reaching completion in 48 hours. frontiersin.org For the synthesis of geranyl acetate using Pseudomonas fluorescens lipase, the optimal temperature was determined to be 30°C. jst.go.jpjst.go.jp

Reaction time is intrinsically linked to temperature and other reaction parameters. The progress of the reaction is monitored over time to determine the point at which maximum conversion is achieved, after which the reaction rate may plateau or even decrease due to factors like enzyme deactivation or product inhibition. frontiersin.org For instance, the synthesis of this compound using Novozym 435 in diphenyl ether showed a high conversion of 93% in just 48 hours, reaching a maximum of 99% after 120 hours. mdpi.com

Table 3: Optimal Temperature and Reaction Time for Synthesis of Geranyl Esters

| Product | Enzyme | Optimal Temperature (°C) | Optimal Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| This compound | Novozym 435 | Not specified, reaction at 60°C mentioned in a similar study | 120 | 99 | mdpi.com |

| Geranyl butyrate | Black Cumin Seedling Lipase | 37 | 48 | 96 | frontiersin.org |

| Geranyl acetate | Pseudomonas fluorescens Lipase | 30 | 3 | 99 | jst.go.jpjst.go.jp |

Substrate Molar Ratio Effects on Conversion

The molar ratio of the substrates, geraniol and ferulic acid, is another key factor that can significantly affect the conversion to this compound. An excess of one substrate can shift the reaction equilibrium towards product formation, thereby increasing the yield.

In the enzymatic esterification of ferulic acid, an excess of the alcohol component is often used to enhance the conversion. For the synthesis of butyl ferulate, a molar ratio of butanol to ferulic acid of 2:1 (100 mM:50 mM) resulted in the maximum ester synthesis. scirp.org Similarly, in the synthesis of xylitol monoferulate, increasing the acid-to-alcohol molar ratio from 1:1 to 5:1 led to a significant increase in conversion, from 23% to 80% after 168 hours. nih.gov Conversely, for the synthesis of geranyl butyrate in a solvent-free system, an equimolar ratio of substrates was found to be the most effective for ester production in a batch reactor. capes.gov.br The optimal substrate molar ratio can also depend on the specific enzyme and reaction system. For geranyl propionate synthesis, a geraniol to propionic acid molar ratio of 5:1 was found to be optimal. researchgate.net

Table 4: Effect of Substrate Molar Ratio on Ester Synthesis

| Product | Substrates | Optimal Molar Ratio (Alcohol:Acid or Acid:Alcohol) | Key Finding | Reference |

|---|---|---|---|---|

| Butyl ferulate | Butanol and Ferulic acid | 2:1 | Maximum ester synthesis achieved with excess alcohol. | scirp.org |

| Xylitol monoferulate | Xylitol and Ferulic acid | 1:5 | Conversion increased from 23% to 80% with excess acid. | nih.gov |

| Geranyl butyrate | Geraniol and Butyric acid | 1:1 | Equimolar ratio was most effective in a solvent-free system. | capes.gov.br |

Kinetic Modeling of Enzymatic Synthesis

Understanding the kinetics of the enzymatic synthesis of this compound is essential for reactor design, process optimization, and scale-up. Kinetic models describe the relationship between the reaction rate and the concentrations of substrates, products, and the enzyme.

The enzymatic esterification of geraniol often follows a Ping-Pong Bi-Bi mechanism. jst.go.jpresearchgate.net In this model, the lipase first reacts with the acyl donor (e.g., ferulic acid or its ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). Subsequently, the second substrate (geraniol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and the regeneration of the free enzyme.

A kinetic model for the synthesis of geranyl acetate, a structurally similar ester, was developed based on the Ping-Pong Bi-Bi mechanism, assuming no inhibition by the substrates. jst.go.jpjst.go.jp The model parameters were simulated using software like Matlab, and the experimental data showed a good fit with the simulated values, with a low relative error. jst.go.jpjst.go.jp Such models can be used to predict the reaction behavior under different conditions and to identify potential rate-limiting steps. The initial reaction rate can be determined by measuring the product concentration at different time intervals during the initial phase of the reaction. The kinetic constants, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), can then be calculated from the experimental data.

Green Chemistry Principles in Biocatalysis of this compound

The enzymatic synthesis of this compound aligns well with the principles of green chemistry, offering a more sustainable and environmentally benign alternative to traditional chemical synthesis methods. tudelft.nlmdpi.com

Biocatalysis embodies several key green chemistry principles:

Use of Renewable Feedstocks : Both geraniol and ferulic acid are derived from natural, renewable sources.

Catalysis : Enzymes are highly efficient catalysts that can be used in small quantities and are often reusable, especially when immobilized. This adheres to the principle of using catalytic reagents over stoichiometric ones. tudelft.nl

Mild Reaction Conditions : Enzymatic reactions are typically carried out under mild conditions of temperature and pressure, reducing energy consumption and the formation of byproducts. researchgate.net

Atom Economy : Enzymatic esterification is an atom-economical reaction, with water as the only major byproduct.

Safer Solvents and Auxiliaries : The use of greener solvents like t-amyl alcohol or solvent-free systems minimizes the use of hazardous organic solvents. mdpi.com

Reduced Derivatization : The high selectivity of enzymes often eliminates the need for protecting and deprotecting functional groups, simplifying the synthetic route. mdpi.com

Biodegradability : Enzymes are biodegradable and non-toxic, reducing their environmental impact. mdpi.com

While enzymatic reactions may sometimes be slower than their chemical counterparts, the advantages in terms of selectivity, reduced environmental impact, and energy efficiency make them a highly attractive approach for the sustainable production of this compound. mdpi.com

Biological Activities and Mechanistic Investigations of Geranyl Ferulate

Antioxidant Activity Research

Geranyl ferulate, a compound formed by the esterification of ferulic acid and geraniol, has been the subject of research for its potential antioxidant properties. These investigations have explored its ability to neutralize free radicals, prevent the damaging oxidation of lipids, and influence the body's own antioxidant defense systems.

Mechanisms of Free Radical Scavenging (e.g., DPPH, ABTS assays)

The antioxidant capacity of this compound and its parent compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov Ferulic acid, a component of this compound, has demonstrated potent free radical scavenging activity. frontiersin.org This is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals. nih.gov The resulting phenoxy radical is relatively stable and less likely to propagate further radical chain reactions. nih.gov

Studies on various ferulates, including phytosteryl ferulates like cycloartenyl ferulate and β-sitosteryl ferulate, have shown strong free radical scavenging capabilities in DPPH assays, comparable to α-tocopherol. nih.gov Similarly, derivatives of ferulic acid have exhibited significant DPPH and ABTS radical scavenging activities. medchemexpress.commedchemexpress.com The specific structure of these compounds, including the arrangement of hydroxyl and methoxyl groups on the aromatic ring, influences their antioxidant effect. nih.gov For instance, research has indicated that ferulic acid possesses stronger antioxidant activity in ABTS and ferric-reducing antioxidant power (FRAP) assays compared to its methyl and ethyl esters. nih.gov While direct data on this compound's EC50 in these assays is not extensively detailed in the provided results, the known activity of its constituent parts and related ferulate compounds suggests a significant potential for free radical scavenging. mdpi.com

Table 1: Radical Scavenging Activity of Related Compounds

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Ferulic Acid | DPPH, ABTS | Strong scavenging activity | nih.govfrontiersin.org |

| Phytosteryl Ferulates | DPPH | Strong scavenging, comparable to α-tocopherol | nih.gov |

| Ferulic Acid Methyl Ester | DPPH, ABTS | Strong scavenging activity | medchemexpress.commedchemexpress.com |

This table is for illustrative purposes and summarizes findings on related compounds to infer the potential activity of this compound.

Inhibition of Lipid Peroxidation in In Vitro Systems

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Ferulic acid and its derivatives have been shown to effectively inhibit lipid peroxidation. nih.govplos.org this compound is anticipated to share this protective quality. For instance, ferulic acid has been reported to inhibit lipid peroxidation induced by superoxide radicals. pan.olsztyn.pl

Modulation of Endogenous Antioxidant Systems in Cell Models

Beyond directly scavenging free radicals, this compound may also exert its antioxidant effects by influencing the body's own antioxidant defense mechanisms. Ferulic acid has been shown to modulate the activity of crucial antioxidant enzymes. nih.gov It can induce the activity of enzymes like superoxide dismutase (SOD), catalase, and glutathione reductase. nih.gov Furthermore, ferulic acid has been observed to enhance the expression of phase II detoxifying enzymes, such as glutathione S-transferase (GST). nih.gov

In cellular models, treatment with ferulic acid has been shown to increase the activity of SOD and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. medsci.org It has also been found to upregulate the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that controls the expression of a wide array of antioxidant genes. frontiersin.orgmdpi.comnih.gov This leads to an increased production of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com While direct studies on this compound's effect on these pathways are needed, the known effects of ferulic acid suggest that this compound could similarly bolster cellular antioxidant defenses. mdpi.com

Anti-inflammatory Research

Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. Research into this compound has explored its potential to mitigate inflammatory processes, particularly by targeting the production of nitric oxide and the activity of pro-inflammatory enzymes.

Inhibition of Nitric Oxide (NO) Production in Cell Lines

Nitric oxide (NO) is a signaling molecule with diverse physiological roles; however, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. nih.govnih.gov this compound has been identified as an inhibitor of nitric oxide production. medchemexpress.commedchemexpress.com Studies using murine macrophage cell lines, such as RAW 264.7, have demonstrated that this compound can suppress the production of NO induced by inflammatory stimuli like lipopolysaccharide (LPS). medchemexpress.comnih.gov

The inhibitory effect of this compound on NO production highlights its potential as an anti-inflammatory agent. targetmol.com While the precise IC50 values for this compound can vary between studies, the consistent observation is a dose-dependent reduction in NO levels in activated macrophages. nih.gov This action is a key indicator of its ability to modulate the inflammatory response at a cellular level.

Table 2: Inhibition of Nitric Oxide Production by this compound and Related Compounds

| Compound | Cell Line | Inducer | Result | Reference |

|---|---|---|---|---|

| This compound | RAW 264.7 macrophages | LPS | Inhibition of NO production | medchemexpress.comnih.gov |

| Prostratol (a geranyl flavonoid) | RAW 264.7 macrophages | LPS | IC50 = 8.13 ± 0.17 µM | nih.gov |

| Arcommunol D (a geranyl flavonoid) | RAW 264.7 macrophages | LPS | IC50 = 18.45 ± 2.15 µM | nih.gov |

This table includes data on related geranylated compounds to provide context for the anti-inflammatory potential of this compound.

Modulation of Pro-inflammatory Enzymes (e.g., iNOS, COX-2) in In Vitro or Non-Human Models

The anti-inflammatory effects of this compound extend to the regulation of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com These enzymes are critical mediators of the inflammatory cascade, with iNOS producing large amounts of NO and COX-2 being responsible for the synthesis of prostaglandins.

Research has shown that this compound can inhibit the expression of both iNOS and COX-2 in macrophages. medchemexpress.com For instance, in LPS-stimulated RAW 264.7 cells, treatment with a related geranyl flavonoid was found to decrease the protein expression of both iNOS and COX-2. nih.gov This dual inhibition is significant as it targets two major pathways of inflammation. By downregulating the expression of these enzymes, this compound can effectively reduce the production of key inflammatory mediators, thereby exerting a potent anti-inflammatory effect.

Neuroprotective Studies in Cellular and Non-Human Models

This compound has been the subject of investigation for its potential neuroprotective properties, with studies focusing on its ability to counteract oxidative stress-induced damage in neuronal cells.

Research has demonstrated the protective effects of this compound against oxidative injury in neuron-differentiated neuroblastoma (N2a) cells. mdpi.com In these studies, oxidative stress is typically induced by challenging the neuronal cells with an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.com Pre-incubation of N2a cells with this compound was found to prevent the cellular damage caused by H₂O₂. mdpi.com The compound's ability to be taken up by N2a cells in a concentration- and time-dependent manner suggests its potential to target neuronal cells effectively. mdpi.com Notably, studies have also examined the stability of this compound in rat brain homogenates, where the compound showed high stability over three hours, indicating a resistance to hydrolysis in a central nervous system environment. mdpi.com

A key mechanism underlying the neuroprotective effects of this compound is its ability to modulate intracellular levels of reactive oxygen species (ROS). mdpi.com Oxidative stress, a condition characterized by an excess of ROS, is a known trigger for neuronal cell death and is implicated in several neurodegenerative diseases. mdpi.comresearchgate.net Studies have been designed to understand the compound's direct impact on ROS production within neuronal cells following an oxidative challenge. mdpi.com The investigation into how this compound modulates these reactive species is crucial for understanding its neuroprotective profile. mdpi.com

The efficacy of this compound in preserving neuronal cell viability under oxidative stress conditions has been quantitatively assessed. mdpi.com Using the MTT assay, a method to measure cellular metabolic activity and thus viability, researchers have evaluated the protective capacity of the compound. mdpi.com In a model where N2a cells were treated with 100 µM hydrogen peroxide (H₂O₂), a significant reduction in cell viability (by 74%) was observed. mdpi.com However, pretreatment with this compound at concentrations of 1 µM and 5 µM was shown to fully prevent this H₂O₂-induced impairment of cell viability. mdpi.com This demonstrates a potent neuroprotective effect against oxidative stress-mediated neuronal cell death in this in vitro model. mdpi.com

Table 1: Effect of this compound (Fer-Ger) on N2a Cell Viability under Oxidative Stress

| Treatment Group | Concentration | Duration | Cell Viability Outcome | Citation |

| Control (untreated) | N/A | 24h | Baseline viability | mdpi.com |

| H₂O₂ | 100 µM | 24h | 74% reduction in viability vs. control | mdpi.com |

| Fer-Ger Pretreatment + H₂O₂ | 1 µM | 1h pre-incubation | Fully prevented H₂O₂-induced viability loss | mdpi.com |

| Fer-Ger Pretreatment + H₂O₂ | 5 µM | 1h pre-incubation | Fully prevented H₂O₂-induced viability loss | mdpi.com |

Investigation of Intracellular Reactive Oxygen Species (ROS) Modulation

Antimicrobial Efficacy Research

While the parent compounds, ferulic acid and geraniol, are known for their antimicrobial properties, research focusing specifically on the antimicrobial efficacy of the conjugated ester, this compound, is more specific. mdpi.com

Specific studies on this compound have explored its effects on bacteria involved in biofilm formation. researchgate.net Research indicates that the geranylation of the phenolic group in ferulic acid, creating this compound, was effective in inhibiting biofilm formation by the bacteria Porphyromonas gingivalis and Streptococcus mutans. researchgate.net

Enzyme Modulation and Inhibition Studies (Non-Human/In Vitro)

This compound has been studied for its interaction with various enzymes, both in terms of its synthesis and its potential to inhibit pro-inflammatory enzymes.

The enzymatic synthesis of this compound itself is a key area of study, utilizing lipases as biocatalysts. mdpi.com Lipase B from Candida antarctica (immobilized as Lipo-435) and lipase from Rhizmucor miehei (Lipo-RM) have been successfully used for the esterification of ferulic acid and geraniol. mdpi.com The compound also exhibits significant stability against enzymatic hydrolysis in rat brain homogenates, suggesting it is not readily broken down by enzymes in that environment. mdpi.com

In terms of enzyme inhibition, research has identified 4'-geranyloxyferulic acid, a synonym for this compound, as an inhibitor of key pro-inflammatory enzymes. researchgate.net Studies have shown it possesses inhibitory activity against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net The inhibition of COX-2, an enzyme that produces prostaglandins involved in inflammation, was found to be dose-dependent. researchgate.net

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme Target | Reported Activity | IC₅₀ Value | Citation |

| Cyclooxygenase-2 (COX-2) | Inhibition | 26.9 µM | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | 10.0 µM | researchgate.net |

Structure-activity Relationship Sar Studies of Geranyl Ferulate and Its Analogues

Elucidation of Structural Determinants for Biological Activities

Correlation between Structural Features and Antioxidant Potency

The antioxidant capacity of ferulic acid and its esters, including geranyl ferulate, is primarily attributed to the phenolic hydroxyl group on the aromatic ring. This group can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxyl radical. mdpi.com The presence of an electron-donating methoxy group on the aromatic ring further enhances this activity. mdpi.com

Studies comparing various ferulic acid derivatives have revealed that the nature of the side chain also plays a role. For instance, the conversion of the carboxylic acid group of ferulic acid to an ester can influence its antioxidant activity, depending on the assay system. While some studies suggest that ferulic acid has stronger radical scavenging activity in certain assays compared to its short-chain alkyl esters like methyl and ethyl ferulate mdpi.comresearchgate.netnih.gov, others indicate that esterification can enhance activity in lipophilic environments. nih.gov The introduction of unsaturation in the alkyl chain, as seen in this compound, has been shown to be beneficial for certain biological activities. unica.itunica.it

Influence of Lipophilicity and Ester Chain Length on Activity

The length and nature of the ester chain significantly influence the lipophilicity of ferulate esters, which in turn affects their biological activity. Increased lipophilicity can enhance the compound's ability to partition into lipid membranes and interact with lipophilic targets.

Research on various alkyl ferulates has demonstrated that increasing the alkyl chain length can lead to a corresponding increase in certain biological activities, up to a certain point. For example, in studies on the inhibition of linoleic acid oxidation, alkyl ferulates showed better efficacy than ferulic acid due to their higher solubility in the lipid phase. mdpi.com Some studies have shown a parabolic relationship, where activity increases with chain length to an optimal point and then decreases. For instance, hexyl ferulate was found to have the highest inhibitory effect against the oxidation of phosphatidylcholine liposomes among a series of alkyl ferulates. mdpi.com This suggests that an optimal balance of hydrophilic and lipophilic properties is necessary for maximal activity. The flexible nature of longer alkyl chains, such as in octyl and dodecyl ferulate, may allow for better penetration and interaction with microsomal phospholipid bilayers. mdpi.com

Comparative SAR Analysis with Related Ferulate Esters and Precursors

To better understand the unique properties of this compound, it is informative to compare its structure and activity with its precursors, ferulic acid and geraniol, as well as with other ferulate esters.

Comparison with Ferulic Acid and Geraniol

Ferulic acid, the phenolic precursor of this compound, is a well-established antioxidant. mdpi.comresearchgate.netfrontiersin.org Its antioxidant activity is primarily due to the hydroxyl group on the phenolic ring. mdpi.com However, its relatively high polarity can limit its applicability in lipid-based systems. frontiersin.orgcolab.ws Geraniol, the alcohol precursor, also possesses biological activities, including antimicrobial properties. nih.gov

The esterification of ferulic acid with geraniol to form this compound results in a molecule with significantly increased lipophilicity. This modification is crucial for its enhanced interaction with cell membranes and other lipophilic environments. While ferulic acid generally shows high antioxidant activity in aqueous-based assays mdpi.comnih.gov, this compound's increased lipophilicity may confer advantages in protecting lipids from oxidation. mdpi.com

Analysis of Various Alkyl Ferulates

The structure-activity relationships of a wide range of alkyl ferulates have been investigated. Generally, the antioxidant activity is influenced by the length of the alkyl chain. In some systems, a "cut-off" effect is observed, where the activity increases with the alkyl chain length up to a certain point before decreasing. frontiersin.orgcolab.ws For example, hexyl ferulate has been identified as having potent antibacterial activity. frontiersin.orgcolab.ws

The presence of unsaturation in the alkyl chain, as in this compound, can also significantly impact biological activity. For instance, the introduction of double bonds in long-chain ferulates was found to be important for anti-HIV-1 reverse transcriptase activity. unica.it This suggests that the specific structure of the geranyl group, with its two double bonds, is a key determinant of this compound's unique biological profile.

Computational Approaches in SAR Prediction

Computational methods are increasingly being used to predict the structure-activity relationships of compounds and to guide the design of new analogues. nih.gov Techniques such as Density Functional Theory (DFT) have been employed to calculate molecular descriptors like bond dissociation enthalpy (BDE) and ionization potential (IP) for ferulic acid derivatives. nih.gov These calculations have shown a good correlation between the calculated O-H BDE and the experimentally determined radical scavenging activity. nih.gov

Molecular docking studies can provide insights into the binding interactions of compounds with their biological targets. For example, docking studies have been used to investigate the interaction of geranylated flavonoids with enzymes like tyrosinase. mdpi.com Such computational approaches can be valuable in predicting the potential biological activities of this compound and its analogues and in designing new derivatives with improved properties. researchgate.net

Derivatization and Design of Geranyl Ferulate Analogues

Synthesis of Novel Geranyl Ferulate Derivatives

The synthesis of new molecules based on the this compound scaffold is a strategy to amplify its inherent biological activities.

Researchers have explored various synthetic modifications of this compound to improve its bioactivity. One approach involves the synthesis of amide and hydrazide derivatives of ferulic acid, which have shown promising antioxidant and cytoprotective effects. For instance, a series of ferulic acid amides were synthesized and evaluated for their ability to protect human neuroblastoma SH-SY5Y cells against oxidative stress.

Another strategy focuses on creating hybrids of ferulic acid with other bioactive molecules. For example, ferulic acid has been combined with tacrine to create multifunctional compounds with potential applications in neurodegenerative diseases.

A significant challenge with this compound and similar phenolic compounds is their limited solubility and stability, which can hinder their bioavailability. To address this, researchers have synthesized derivatives with improved physicochemical properties. One method involves the esterification of ferulic acid with different alcohols to create a range of ferulate esters. These esters often exhibit different solubility and stability profiles compared to the parent compound.

For instance, the enzymatic synthesis of ferulate esters using various alcohols has been shown to yield products with varying degrees of lipophilicity, which can influence their solubility in different media. The stability of these esters is also a critical factor, with studies indicating that the ester linkage can be susceptible to hydrolysis under certain conditions.

Strategies for Enhancing Specific Biological Activities

Prodrug Design Strategies for this compound

Prodrug design is a valuable strategy to overcome the limitations of this compound, such as poor absorption and rapid metabolism. This approach involves chemically modifying the molecule to create an inactive or less active form that is converted to the active drug within the body.

The conversion of a prodrug to its active form is often mediated by enzymes present in biological matrices. To evaluate the feasibility of a prodrug approach for this compound, researchers have studied the hydrolysis of its ester derivatives in ex vivo systems like rat blood and liver homogenates.

A study on a ferulic acid ester prodrug of carvedilol demonstrated that the ester was stable in buffer solutions but was hydrolyzed in rat plasma and liver homogenates, releasing the active drug. This type of study is crucial for predicting the in vivo behavior of a prodrug.

The ability of a prodrug to enter cells is a key determinant of its efficacy. Cellular uptake studies are therefore essential in the development of this compound prodrugs. For example, the cellular uptake of ferulic acid and its derivatives has been investigated in various non-human cell lines.

In one study, the uptake of a ferulic acid ester was evaluated in Caco-2 cells, a widely used model of the intestinal barrier. The results provided insights into the permeability and potential absorption mechanisms of the compound.

Characterization of Prodrug Hydrolysis in Ex Vivo Biological Matrices (e.g., Rat Blood, Liver Homogenates)

Synthesis and Characterization of Other Ferulate Esters (e.g., Steryl Ferulates)

Beyond this compound, a wide range of other ferulate esters have been synthesized and characterized, each with unique properties and potential applications. Steryl ferulates, for example, are a class of compounds formed by the esterification of ferulic acid with sterols.

Analytical Methodologies for Geranyl Ferulate Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental tool for separating geranyl ferulate from complex mixtures, enabling its precise identification and measurement.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a primary method for the analysis of this compound. mdpi.comresearchgate.net This technique separates compounds based on their interaction with a stationary phase and a liquid mobile phase. nih.gov

Research Findings: A reverse-phase HPLC-UV/Vis method has been successfully developed for the separation and quantification of 4'-geranyloxyferulic acid (GOFA), a related compound, in grapefruit extracts. researchgate.net The separation was achieved on a thermostated column at 28 ± 1 °C using a gradient mobile phase of water and methanol with 1% formic acid. researchgate.net For the analysis of ferulic acid in rat plasma, a C18 stationary phase was used with a mobile phase of acetonitrile and water (16:84, v/v) containing 1% glacial acetic acid, with UV detection at 320 nm. nih.gov This demonstrates the adaptability of HPLC methods for different sample matrices. The identification of compounds is typically confirmed by comparing their retention times and UV spectra with those of known standards. wu.ac.th

PDA detectors offer an advantage over standard UV detectors by providing spectral information across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification. m-pharmaguide.comscioninstruments.com While UV detectors are common for routine analysis, PDA detectors are particularly valuable during method development. chromforum.org The sensitivity of HPLC methods is often high, with limits of detection (LOD) and quantification (LOQ) in the microgram per milliliter (µg/mL) range. For instance, one method reported an LOD of 0.5 µg/mL and an LOQ of 1 µg/mL for GOFA. researchgate.net

Table 1: Example of HPLC Method Parameters for Ferulate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 1% Acetic Acid (16:84, v/v) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 320 nm nih.gov or PDA scan (e.g., 200-400 nm) wu.ac.th |

| Column Temperature | 28-35 °C researchgate.netwu.ac.th |

| Injection Volume | 10-20 µL mdpi.comwu.ac.th |

This table presents a composite of typical parameters and does not represent a single, specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. chemrxiv.org For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. sigmaaldrich.com This typically involves converting polar functional groups into less polar, more volatile derivatives. sigmaaldrich.commdpi.com

Research Findings: The analysis of ferulic acid and related phenolic compounds by GC-MS often requires derivatization, such as silylation, to make them suitable for gas chromatography. sigmaaldrich.comnih.gov For example, trimethylsilyl (TMS) derivatives of ferulic acid esters have been analyzed by GC-MS. cerealsgrains.org The derivatization process itself must be optimized to ensure high recovery and reproducibility. nih.gov Following separation on a GC column (e.g., a DB-5 or HP-5MS), the compounds are introduced into the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural identification based on fragmentation patterns and comparison to spectral libraries. nih.govcerealsgrains.org The GC oven temperature is programmed to ramp up to ensure the separation of different components in the sample. cerealsgrains.orgnih.gov While GC-MS is a standard method for identifying fatty acids and other components in complex mixtures, the derivatization step can be a limitation. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. thermofisher.com This makes it an ideal technique for analyzing this compound and its metabolites in complex biological matrices like plasma, urine, or plant extracts. rsc.orgnih.gov It often does not require derivatization, a significant advantage over GC-MS. thermofisher.com

Research Findings: LC-MS/MS has been used for the direct analysis of triterpene alcohol and sterol ferulates in rice bran oil, identifying new hydroxylated ferulate esters. nih.gov The technique is well-suited for identifying and quantifying polar metabolites. nih.gov In metabolomics studies, LC-MS/MS is employed to analyze the fate of compounds in biological systems. rsc.org For instance, a UPLC-MS/MS method was developed to quantify urinary metabolites of geraniol, a precursor to this compound. rsc.org This method involved enzymatic hydrolysis followed by liquid-liquid extraction. rsc.org The high resolution and accuracy of modern mass spectrometers (like Orbitrap systems) allow for the calculation of empirical formulas from molecular ions, greatly aiding in the identification of unknown metabolites. thermofisher.com Fragmentation of the precursor ion (MS/MS) provides structural information that can be compared against spectral libraries for confident identification. thermofisher.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation and purity evaluation of isolated or synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. unica.itnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Research Findings: ¹H-NMR (proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. mdpi.com For ferulic acid, characteristic signals for aromatic protons, vinylic protons, and the methoxy group are observed. researchgate.net ¹³C-NMR provides information on the different carbon environments within the molecule. mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between atoms. mdpi.comfrontiersin.org

COSY spectra show correlations between coupled protons (typically those on adjacent carbons). mdpi.com

HSQC spectra correlate protons directly to the carbons they are attached to. frontiersin.orghmdb.ca

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. mdpi.commdpi.com

The complete structural characterization of novel compounds, including geranyl-substituted derivatives, relies heavily on the combined interpretation of these 1D and 2D NMR experiments. mdpi.comjst.go.jp Precise reporting of chemical shifts (δ) and coupling constants (J) is critical for reproducible and unambiguous structural verification. nih.gov

Table 2: Representative NMR Spectral Data for Ferulic Acid Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.1 | 108 - 126 |

| Vinylic CH | 6.2 - 7.5 | 115 - 145 |

| Methoxy (OCH₃) | ~3.9 | ~55 |

Note: The exact chemical shifts for this compound will vary depending on the solvent and the influence of the geranyl group. This table is based on general data for ferulic acid. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. nih.gov It is particularly useful for identifying the presence of specific functional groups. libretexts.org

Research Findings: The IR spectrum of a compound provides a unique "fingerprint." nih.gov For this compound, characteristic absorption bands would be expected for key functional groups. The IR spectrum of ferulic acid, for example, shows a strong, broad band for the hydroxyl (O-H) group of the phenol, a sharp peak for the carbonyl (C=O) group of the ester, and bands corresponding to C-O stretching and C=C bonds in the aromatic ring and alkene chain. libretexts.orgresearchgate.net The presence of these characteristic bands in the spectrum of a sample confirms the presence of the ferulate structure. ictp.itresearchgate.net The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H stretch | 3500 - 3200 | Broad |

| Alkene C-H stretch | 3100 - 3000 | |

| Alkane C-H stretch | 3000 - 2850 | |

| Ester C=O stretch | 1750 - 1735 | Strong |

| Aromatic/Alkene C=C stretch | 1650 - 1450 |

This table is based on typical ranges for the functional groups present in this compound. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of this compound. This method leverages the principle that molecules containing chromophores—specific functional groups or parts of a molecule that absorb light—will absorb light at characteristic wavelengths in the UV-Vis spectrum.

The primary chromophore in this compound is the ferulic acid moiety. This component possesses a phenolic ring and a conjugated double bond system (an α,β-unsaturated carbonyl system), which is highly effective at absorbing ultraviolet radiation. The electronic transitions within this conjugated system, specifically π → π* transitions, are responsible for the compound's strong absorbance.

In academic research, the wavelength of maximum absorbance (λmax) is a critical parameter determined from a UV-Vis spectrum. For compounds related to this compound, such as other ferulic acid esters, the λmax is consistently observed in the UVA range, typically between 320 nm and 325 nm. chula.ac.thnih.gov For instance, a method developed for the quantitative analysis of ferulic acid identified an optimal wavelength (λmax) of 322 nm. nih.gov Similarly, in the analysis of various y-oryzanol constituents, which include a mixture of ferulates, a quantitation wavelength of 325 nm was employed, as all compounds showed significant absorption at this wavelength. chula.ac.th This characteristic absorption profile allows for the selective detection and quantification of this compound, often in complex matrices, using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode-Array Detector (DAD).

Method Validation in Academic Research

Method validation is a critical process in analytical chemistry, providing documented evidence that an analytical procedure is suitable for its intended purpose. mdpi.com For academic research involving this compound, validating analytical methods ensures that the results are reliable, reproducible, and accurate. The validation process involves assessing several key performance parameters as outlined by internationally recognized guidelines.

Precision, Accuracy, and Sensitivity Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Research on 4'-geranyloxyferulic acid has demonstrated high precision in analytical methods. One study reported precision values, expressed as RSD%, to be less than or equal to 2% within the analytical range of the assay. nih.gov Another validation study for the same compound found that both intra- and inter-assay precision did not exceed 6.8%. researchgate.net

Accuracy is the measure of closeness of the analytical results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For this compound, an HPLC-DAD method was developed where the accuracy, measured as bias, was found to be between +/-12%. nih.gov In a separate study, the accuracy for quality control samples was reported to be within the range of 94% to 105%. researchgate.net

Sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. While specific numerical sensitivity assessments are less commonly reported as a standalone figure, the limits of detection and quantification serve as the primary indicators of a method's sensitivity at low concentrations.

The table below summarizes the precision and accuracy findings from a study validating an HPLC method for 4'-Geranyloxyferulic acid.

| Validation Parameter | Concentration Level | Result | Source |

| Precision | |||

| Intra- and Inter-assay | Quality Control Samples (2.0, 25.0, 40.0 µg/mL) | ≤ 6.8% (%RSD) | researchgate.net |

| Analytical Range | Up to 75 µg/mL | ≤ 2% (%RSD) | nih.gov |

| Accuracy | |||

| Quality Control Samples | 2.0, 25.0, 40.0 µg/mL | 94% to 105% | researchgate.net |

| Analytical Range | Up to 75 µg/mL | +/-12% (bias) | nih.gov |

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined as the concentration that produces a signal-to-noise (S/N) ratio of 3. nih.gov

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10. nih.gov

These parameters are fundamental for analyzing trace amounts of this compound. In a study focused on developing a new HPLC-DAD method for 4'-geranyloxyferulic acid in grapefruit skin extract, the LOD was established at 0.5 µg/mL, and the LOQ was 1 µg/mL. nih.gov Another validated HPLC method for the same compound reported a limit of detection of 0.3 µg/mL and a limit of quantification of 1.0 µg/mL. researchgate.net These values confirm that validated chromatographic methods are highly sensitive and suitable for the quantification of this compound even at low concentrations in various samples, including natural extracts. nih.gov

The table below presents the reported detection and quantification limits for this compound.

| Parameter | Definition | Reported Value | Source |

| Limit of Detection (LOD) | S/N Ratio = 3 | 0.5 µg/mL | nih.gov |

| 0.3 µg/mL | researchgate.net | ||

| Limit of Quantification (LOQ) | S/N Ratio = 10 | 1.0 µg/mL | nih.gov |

| 1.0 µg/mL | researchgate.net |

Advanced Research Directions and Future Perspectives for Geranyl Ferulate

Integration of Computational Chemistry and Molecular Modeling

Computational methods are becoming indispensable for predicting molecular behavior, elucidating reaction mechanisms, and identifying biological targets, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. While specific molecular docking studies exclusively on geranyl ferulate are not yet widely published, extensive research on its parent compound, ferulic acid, and its derivatives provides a strong foundation for future investigations.

In silico studies have demonstrated that ferulic acid can bind with high affinity to a variety of enzymes, including those implicated in inflammation, cancer, and metabolic disorders. core.ac.uk For instance, docking simulations have successfully predicted the interaction of ferulic acid with targets like cyclooxygenase (COX), glycogen synthase kinase-3 (GSK-3), and various receptors involved in cancer cell proliferation. core.ac.ukjapsonline.com Research on other ferulic acid esters has shown that modifying the core structure can significantly alter binding affinity and pharmacokinetic properties. fip.org One study on novel triazole-ferulic acid ester hybrids found that the derivatives exhibited good binding affinity with microbial protein targets, suggesting their potential as antimicrobial agents. x-mol.net

Future molecular docking studies on this compound will be crucial for identifying its specific protein targets. These simulations can help elucidate how the addition of the lipophilic geranyl moiety, compared to the simple carboxyl group of ferulic acid, influences its interaction within the binding pockets of proteins. This approach can guide the rational design of experiments to validate its therapeutic potential, for example, by screening it against a library of proteins involved in oxidative stress, inflammation, or neurodegeneration.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of molecules. nrel.gov These methods are powerful tools for understanding reaction mechanisms at a subatomic level, which is often inaccessible through experimental techniques alone.

For this compound, quantum chemical calculations can be applied to:

Elucidate Antioxidant Mechanisms: By calculating properties like bond dissociation energies and ionization potentials, researchers can model how this compound scavenges free radicals and understand the stability of the resulting phenoxyl radical. This provides a mechanistic basis for its antioxidant activity.

Analyze Reaction Energetics: These calculations can map the energy landscape of the synthesis of this compound, whether through chemical or enzymatic routes. This helps in optimizing reaction conditions and understanding the catalytic mechanism of enzymes like lipases used in its production.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural characterization and identification of the compound and its derivatives.

While specific quantum chemical studies on this compound are still emerging, research on related compounds demonstrates the utility of this approach. For example, computational analysis was performed on tributyltin(IV) ferulate, a synthetic derivative, to support its characterization and understand its coordination environment. nih.gov The application of these powerful predictive methods to this compound promises to unlock a deeper understanding of its fundamental chemical properties and biological actions. nrel.gov

Molecular Docking Studies for Target Interactions

Advancements in Sustainable and Scalable Production Methods

The growing demand for natural and biocompatible compounds necessitates the development of production methods that are not only efficient but also environmentally sustainable. Research on this compound is actively pursuing both biotechnological and green chemistry routes to achieve this.

Biotechnological methods offer a green alternative to traditional chemical synthesis. A key strategy for producing this compound involves lipase-mediated esterification, which uses enzymes to catalyze the reaction between ferulic acid and geraniol. nih.gov Lipases are highly specific, operate under mild conditions, and are reusable, making them ideal for sustainable industrial processes. mdpi.com

Recent advancements have focused on an integrated process that combines the microbial biosynthesis of precursors with enzymatic conversion. For example, metabolically engineered Escherichia coli has been developed to produce geraniol from renewable sources like glycerol. nih.gov This microbially produced geraniol can then be directly used in a biphasic system with an immobilized lipase to synthesize geranyl esters, achieving high conversion rates. nih.gov This integrated approach bypasses the need to externally supply geraniol, streamlining the production pipeline from simple feedstocks to the final high-value compound. Future research aims to optimize microbial strains for higher yields of geraniol and ferulic acid and to discover more robust enzymes for the esterification step.

In parallel with biotechnology, green chemistry principles are being applied to the synthesis of this compound. These methods aim to reduce or eliminate the use of hazardous substances and improve atom economy. mdpi.com

Key developments include:

Solvent-Free and Green Solvent Systems: Enzymatic synthesis of this compound has been successfully performed in solvent-free systems, which minimizes waste and simplifies product purification. nih.govresearchgate.net Where solvents are necessary, researchers are exploring environmentally benign options like t-amyl alcohol, which has been shown to enhance reaction efficiency in the enzymatic synthesis of related ferulic acid derivatives. mdpi.commdpi.com

Enzymatic Catalysis: The use of biocatalysts like immobilized lipases is a cornerstone of green synthesis for this compound. fip.orgresearchgate.net These enzymes replace harsh chemical catalysts and allow the reaction to proceed under milder temperatures and pressures. Studies have optimized various parameters, including enzyme concentration and reaction time, to maximize yield. nih.govmdpi.com

These approaches are part of a broader effort to create "green" carriers and formulations, ensuring that the entire lifecycle of the product, from synthesis to application, is sustainable. core.ac.ukfip.org

Enhanced Biotechnological Platforms for Precursors and Compound Production

Exploration of Novel Biological Activities in Non-Human Systems

Initial research into the biological effects of this compound has been conducted in various non-human systems, revealing a range of activities that warrant further investigation. These studies provide the foundational evidence for its potential therapeutic applications.

Neuroprotective Effects: In studies using mouse neuroblastoma (N2a) cells, this compound demonstrated a significant neuroprotective effect. It was shown to fully prevent cell damage induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species, indicating its ability to counteract oxidative injury in neuronal cells. core.ac.ukfip.orgresearchgate.netmdpi.com

Metabolic Stability: The stability of this compound has been tested in physiological environments. It is readily hydrolyzed in rat and human whole blood and in rat liver homogenates, but it remains stable in rat brain homogenates. core.ac.ukfip.orgresearchgate.net This differential hydrolysis suggests it may act as a prodrug, releasing its parent compounds (geraniol and ferulic acid) peripherally while the intact molecule may exert effects centrally.

Anti-inflammatory and Antiviral Activity: this compound, isolated from Zingiber officinale, has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. x-mol.net Furthermore, in a study exploring derivatives of ferulic acid, geranylthis compound (a related compound with a longer terpene chain) was found to inhibit HIV-1 reverse transcriptase, highlighting the potential for this class of compounds in antiviral research. bioinformation.net

These findings in non-human systems underscore the diverse bioactivities of this compound and provide a strong rationale for future preclinical studies to explore its mechanisms of action in greater detail.

Role in Plant Physiology and Defense Mechanisms

This compound, a naturally occurring phenylpropanoid ester, is synthesized in plants through the esterification of ferulic acid and geraniol. mdpi.comresearchgate.net Its biosynthesis is part of the broader phenylpropanoid pathway, which is responsible for producing a wide array of secondary metabolites crucial for plant survival. Ferulic acid itself is derived from the metabolism of phenylalanine and tyrosine via the Shikimate pathway. nih.gov Geraniol's precursor, geranyl diphosphate (GPP), is typically synthesized in plastids from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) produced through the methyl-erythritol 4-phosphate (MEP) pathway. nih.govibb.waw.plresearchgate.net However, in some plants like roses, geraniol can be synthesized from cytosolic GPP via the mevalonate (MVA) pathway. ibb.waw.pl

The presence and concentration of this compound and its precursors can be indicative of a plant's response to environmental stress. For instance, amides of ferulic acid with compounds like tyramine can act as indicators of environmental stress. nih.gov Lignin, a complex polymer vital for plant structure and defense, incorporates ferulates which can act as initiation sites for lignin deposition in grasses. mdpi.com The structure of lignin is influenced by the ratio of syringyl (S) and guaiacyl (G) units, and the enzyme ferulate 5-hydroxylase (F5H) plays a key role in S lignin biosynthesis. frontiersin.orgfrontiersin.org Manipulation of this pathway can alter lignin composition, potentially impacting the plant's defense capabilities. frontiersin.org

Potential in Agricultural Applications (e.g., Biopesticides, Plant Growth Regulators)

The inherent biological activities of this compound and its constituents present significant opportunities for agricultural applications, particularly as biopesticides and plant growth regulators. Biopesticides, derived from natural sources, offer a more environmentally friendly alternative to synthetic pesticides. fftc.org.twfrontiersin.org They are often target-specific, biodegradable, and have lower toxicity to non-target organisms. frontiersin.org The antimicrobial and insecticidal properties of compounds like geraniol suggest their potential in developing new biopesticidal formulations. dovepress.comnih.gov Research into botanical biopesticides is a growing field, with a focus on identifying stable active ingredients from plants. mdpi.com

Beyond pest control, this compound and related compounds may also function as plant growth regulators (PGRs). PGRs are substances that, in small amounts, can modify plant physiological processes, including growth and development. journaljsrr.comresearchgate.net For example, gibberellins (GAs), a class of diterpenoid hormones, are known to influence stem elongation, seed germination, and flowering. researchgate.netnih.gov While direct research on this compound as a comprehensive PGR is ongoing, its precursor, geraniol, is a known plant metabolite, and ferulic acid is involved in cell wall structure, suggesting a potential role in modulating plant growth. nih.govmaizetrust.co.za The application of PGRs can significantly impact crop productivity. journaljsrr.comcabidigitallibrary.org

The development of effective and sustainable agricultural practices is a global priority. mdpi.comresearchgate.net The use of naturally derived compounds like this compound aligns with the principles of integrated pest management (IPM) and sustainable agriculture by reducing reliance on chemical inputs. fftc.org.tw

Applications in Food Science (e.g., Natural Food Preservatives)